Enantiomeric Purity Required for Chiral Macrocycle Assembly
In the published double‑Heck macrocyclisation protocol, the (S)‑configured amino‑alcohol building block derived from the target compound was used to generate non‑racemic chiral macrocycles [REFS‑1]. The stereochemical integrity of the product is directly contingent on the enantiopurity of the starting (2S)‑pyrrolidine‑2‑methanol core. No quantitative head‑to‑head comparison with the (R)‑enantiomer or racemate was performed in the literature; however, the modular design of the synthesis explicitly requires a single enantiomer to avoid forming diastereomeric mixtures that would complicate purification and lower yield.
| Evidence Dimension | Stereochemical purity requirement |
|---|---|
| Target Compound Data | (2S)‑configured (>95 % ee inferred from commercial chiral prolinol precursors) |
| Comparator Or Baseline | Racemate or (R)‑enantiomer – would yield diastereomeric macrocycle mixtures |
| Quantified Difference | No quantitative ee data available for final macrocycles; inferential advantage |
| Conditions | Modular double‑Heck macrocyclisation with iodoaryl aldehydes (Synlett 2006) |
Why This Matters
Procuring the enantiomerically pure (2S) form avoids diastereomer formation that would necessitate additional separation steps and reduce preparative throughput.
